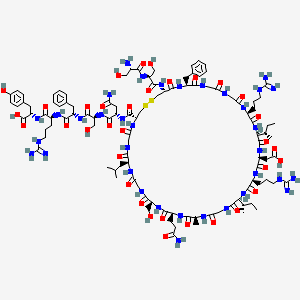
4-Pyridin-3-YL-2H-pyrazol-3-ylamine
Overview
Description
4-Pyridin-3-YL-2H-pyrazol-3-ylamine (PPY) is an organic heterocyclic compound containing both nitrogen and sulfur atoms. It is a member of the pyrazoles family and is used in various scientific research applications, such as organic synthesis, drug discovery, and biochemical research. PPY is a versatile compound, with a wide range of uses in both academic and industrial laboratories.
Scientific Research Applications
Metal-Ligand Coordination Chemistry
4-Pyridin-3-YL-2H-pyrazol-3-ylamine derivatives are pivotal in developing complex compounds through metal-ligand coordination. One study highlights the synthesis of a ligand combining dipyrazolylpyridine and dipicolylamine metal-binding domains. This compound, when treated with palladium or platinum in the presence of AgPF6, results in complexes where the metal center is exclusively bound by the dipicolylamino moiety. Further interaction with iron(II) forms complexes exhibiting thermal and light-induced spin transitions, showcasing potential in magnetic materials research (Tovee et al., 2010).
Synthesis and Coordination Chemistry
2,6-di(pyrazol-1-yl)pyridine and its derivatives, including structures similar to 4-Pyridin-3-YL-2H-pyrazol-3-ylamine, have been extensively used as ligands. They offer unique properties compared to terpyridines, including forming luminescent lanthanide compounds and iron complexes with unusual thermal and photochemical spin-state transitions. This demonstrates their versatility in synthesizing complex materials with specific magnetic and luminescent properties (Halcrow, 2005).
Biomedical Applications
The chemical framework of 4-Pyridin-3-YL-2H-pyrazol-3-ylamine has been explored in the synthesis of new pyrazolopyridines with antioxidant, antitumor, and antimicrobial activities. Such derivatives show promise in therapeutic applications, especially in targeting specific cancer cell lines and combating microbial infections. This indicates the potential of these compounds in pharmaceutical development (El‐Borai et al., 2013).
Spin-Crossover Materials
Compounds derived from 4-Pyridin-3-YL-2H-pyrazol-3-ylamine have been studied for their spin-crossover properties, particularly in iron(II) complexes. These materials exhibit temperature-dependent magnetic transitions, which are crucial for developing sensors and memory storage devices. The ability to manipulate the spin states of these complexes through thermal and light-induced methods opens avenues for advanced functional materials (Pritchard et al., 2009).
Catalysis and Sensing
Recent advances include using 2,6-dipyrazolylpyridine derivatives, related to 4-Pyridin-3-YL-2H-pyrazol-3-ylamine, in catalysis and as sensors. These compounds have facilitated the synthesis of multi-functional spin-crossover switches and the incorporation of emissive f-element centers into biomedical sensors. Such developments highlight the role of these derivatives in creating smart materials for catalytic processes and sensing applications (Halcrow, 2014).
properties
IUPAC Name |
4-pyridin-3-yl-1H-pyrazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-8-7(5-11-12-8)6-2-1-3-10-4-6/h1-5H,(H3,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFTJTKIDLRCJBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(NN=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20587525 | |
| Record name | 4-(Pyridin-3-yl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20587525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pyridin-3-YL-2H-pyrazol-3-ylamine | |
CAS RN |
40545-68-4 | |
| Record name | 4-(3-Pyridinyl)-1H-pyrazol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40545-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Pyridin-3-yl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20587525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















